physicochemical properties of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
physicochemical properties of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Introduction
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a substituted acetophenone containing a triazole moiety, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural architecture positions it as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fungicides, particularly within the conazole class. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, developing robust analytical methods for quality control, predicting its environmental fate, and ensuring the purity and stability of downstream products.
This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. As a senior application scientist, the narrative herein is structured to provide not just data, but a deeper, field-proven insight into the causality behind experimental choices and the logic of analytical workflows. We will delve into its chemical identity, empirical properties, spectroscopic profile, and the standardized methodologies employed for their determination, providing researchers and drug development professionals with a self-validating framework for their work.
Chemical Identity and Structure
Precise identification is the cornerstone of all chemical research. 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is systematically identified by several key descriptors that ensure unambiguous communication and retrieval of information.
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IUPAC Name: 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone.[1]
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Synonyms: 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-.[2][3]
The molecule's structure consists of a 2,4-dichlorophenyl ring attached to a ketone functional group, which is alpha-substituted with a 1H-1,2,4-triazole ring via a methylene bridge. This combination of a halogenated aromatic system and a heterocyclic azole ring is characteristic of many conazole fungicides and dictates its reactivity and biological interactions.
Core Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both laboratory and real-world systems. These parameters are critical for process development, formulation, and toxicological and environmental assessment. The computed and experimentally observed properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 256.09 g/mol | [3][4] |
| Physical Form | Neat / Solid | [2] |
| Melting Point | 160-161 °C | [3] |
| Boiling Point | 428.5 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.48 g/cm³ (Predicted) | [3] |
| Flash Point | 213 °C (Predicted) | [3] |
| LogP (XLogP3) | 2.8 | [1] |
| Polar Surface Area (PSA) | 47.78 Ų | [3] |
The high melting point suggests a stable crystalline lattice structure at ambient temperatures. The LogP value of 2.8 indicates moderate lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous ones, a key factor in predicting its bioaccumulation potential and behavior in reverse-phase chromatography.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. A combination of techniques provides a unique molecular fingerprint.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns, which aids in structural confirmation. For 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis operating in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.
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Expected Exact Mass [M]: 254.9966 Da.[1]
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Observed Precursor Ion [M+H]⁺: m/z 256.0039.[1]
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Key Fragmentation Ions: Characteristic fragments observed include ions at m/z 186.971 and 158.9762, corresponding to losses of parts of the triazole and side chain, and the dichlorobenzoyl cation, respectively.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-8.0 ppm region), a singlet for the methylene protons (CH₂) alpha to the ketone and triazole ring, and signals for the two protons on the triazole ring (often in the δ 8.0-8.5 ppm region).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C=O) typically above 190 ppm, distinct signals for the carbons of the dichlorophenyl ring, the methylene carbon, and the carbons of the triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
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A strong absorption band around 1700 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.
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Bands in the 3100-3000 cm⁻¹ region for C-H stretching of the aromatic and triazole rings.
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Absorptions in the 1600-1450 cm⁻¹ range due to aromatic C=C ring stretching.
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Characteristic bands for C-Cl stretching, typically below 800 cm⁻¹ .
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of physicochemical data relies on the use of standardized, validated protocols. The methodologies described below are based on internationally recognized guidelines, such as those from the OECD, ensuring reproducibility and reliability.
Melting Point Determination (OECD Guideline 102)
The choice of the capillary method for melting point determination is based on its precision and requirement for a small sample size.
Protocol:
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Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 3-5 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range provides an indication of purity.
Caption: Workflow for melting point determination via the capillary method.
Octanol-Water Partition Coefficient (LogP) - HPLC Method (OECD Guideline 117)
The High-Performance Liquid Chromatography (HPLC) method is a reliable and efficient alternative to the traditional shake-flask method for determining LogP. It measures the retention time of the analyte on a reverse-phase column and correlates it with the known LogP values of a series of reference compounds.
Protocol:
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System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a methanol/water mixture.
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Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve of log(retention time) vs. logP.
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Sample Analysis: A solution of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is injected under the same conditions.
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Calculation: The retention time of the sample is measured, and its LogP value is interpolated from the calibration curve. This method is self-validating through the quality of the calibration curve (R² > 0.98).
Significance in Synthesis and Research
This compound is not typically an end-product but rather a versatile building block. Its primary significance lies in its role as a key intermediate for azole fungicides. The ketone functional group is a reactive site for reduction to a secondary alcohol, which is a core structural feature of many potent antifungal agents like Bromuconazole and Terconazole.[1][5] The synthesis workflow highlights its pivotal position.
Caption: Generalized synthetic pathway illustrating the role of the title compound.
Conclusion
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a well-defined chemical entity whose physicochemical properties are critical to its application as a synthetic intermediate. Its moderate lipophilicity, high melting point, and distinct spectroscopic fingerprint provide the necessary data for researchers in process chemistry, analytical development, and regulatory science. The application of standardized methodologies ensures that the data generated is reliable and reproducible, forming a solid foundation for the development of novel therapeutic and agrochemical agents. This guide provides the essential technical framework for professionals working with this important compound.
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